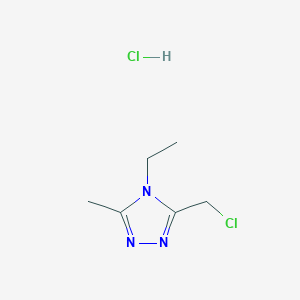

3-(氯甲基)-4-乙基-5-甲基-4H-1,2,4-三唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

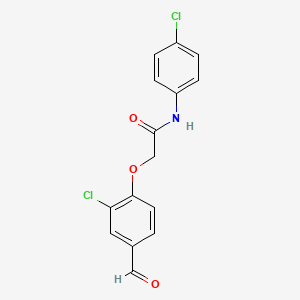

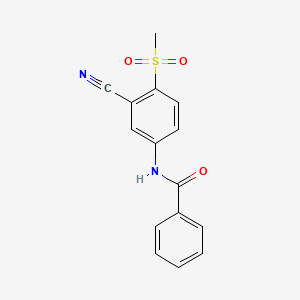

The compound "3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of compounds with diverse biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often begins with the formation of 3-mercapto-1,2,4-triazoles, which can be obtained from acyl hydrazines and isothiocyanates. These intermediates can be further functionalized to yield 3-chloromethyl triazoles . Specifically, the synthesis of "3-(chloromethyl)-4-ethyl-5-methyl-4H-1,2,4-triazole hydrochloride" likely involves the hydroxymethylation of 1H-1,2,4-triazole followed by chlorination to introduce the chloromethyl group, as described in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Theoretical calculations, such as density functional theory (DFT), can also be employed to predict the molecular geometry, vibrational frequencies, and chemical shift values, which can be compared with experimental data for validation .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For instance, chloromethyl triazoles can react with trialkylphosphites to yield phosphonyl derivatives . They can also participate in reactions with sulfur and oxygen nucleophiles to form sulfides and ethers, respectively . The reactivity of the chloromethyl group in triazoles makes them valuable intermediates for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the triazole ring can significantly affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the compound's acidity, basicity, and overall reactivity . The hydrochloride salt form of a triazole derivative would be expected to have improved water solubility compared to its free base form .

科学研究应用

药理特性

三唑衍生物,包括与3-(氯甲基)-4-乙基-5-甲基-4H-1,2,4-三唑盐酸盐类似的化合物,已被发现具有显著的药理特性。它们表现出抗惊厥活性,并可能用于治疗癫痫、紧张和激动等疾病 (Shelton, 1981)。

高能盐的合成

三唑基官能化单阳离子高能盐已通过涉及1-(氯甲基)-1H-1,2,4-三唑的反应合成。这些盐表现出良好的热稳定性和高密度,使其在材料科学应用中引起关注 (Wang, Gao, Ye, & Shreeve, 2007)。

缓蚀

4H-1,2,4-三唑衍生物已被用于盐酸溶液中低碳钢的腐蚀和溶解保护。它们的抑制效率取决于抑制剂分子中取代基的类型和性质 (Bentiss et al., 2007)。

农药中间体的合成

该化合物是制备农药的重要中间体。其合成的具体方法包括羟甲基化和与硫酰氯反应 (Ying, 2004)。

抗菌剂的开发

与3-(氯甲基)-4-乙基-5-甲基-4H-1,2,4-三唑盐酸盐相关的新的三唑衍生物已被合成并评估了它们对各种病原菌和真菌的抗菌活性 (Altıntop et al., 2011)。

对铜的缓蚀作用

三唑衍生物作为盐酸介质中铜的缓蚀剂的效率已经得到研究,证明了在保护金属表面的潜在应用 (Sudheer & Quraishi, 2013)。

结核抑制活性

某些1,2,4-三唑衍生物已显示出对分枝杆菌属的抗菌活性,表明它们在开发结核病治疗中的潜力 (Wujec et al., 2008)。

安全和危害

属性

IUPAC Name |

3-(chloromethyl)-4-ethyl-5-methyl-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-3-10-5(2)8-9-6(10)4-7;/h3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVRQYNFDDAJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1CCl)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)